molecular formula C17H19ClN2O3S B7712191 5-[(3-chloro-2-methylphenyl)sulfamoyl]-N-ethyl-2-methylbenzamide

5-[(3-chloro-2-methylphenyl)sulfamoyl]-N-ethyl-2-methylbenzamide

Cat. No.: B7712191
M. Wt: 366.9 g/mol
InChI Key: KRNFZMJHFJBPOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(3-chloro-2-methylphenyl)sulfamoyl]-N-ethyl-2-methylbenzamide is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a sulfamoyl group attached to a benzamide backbone. The presence of chlorine and methyl groups further enhances its chemical properties, making it a valuable compound for various industrial and research purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(3-chloro-2-methylphenyl)sulfamoyl]-N-ethyl-2-methylbenzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 3-chloro-2-methylbenzenesulfonyl chloride with N-ethyl-2-methylbenzamide under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions, leading to higher yields and purity of the final product. Additionally, the use of advanced purification techniques, such as recrystallization and chromatography, ensures the removal of any impurities.

Chemical Reactions Analysis

Types of Reactions

5-[(3-chloro-2-methylphenyl)sulfamoyl]-N-ethyl-2-methylbenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfamoyl group into an amine group, altering the compound’s properties.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) are employed for substitution reactions.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzamides, depending on the nucleophile used.

Scientific Research Applications

5-[(3-chloro-2-methylphenyl)sulfamoyl]-N-ethyl-2-methylbenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-[(3-chloro-2-methylphenyl)sulfamoyl]-N-ethyl-2-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound’s sulfamoyl group can form hydrogen bonds with biological molecules, affecting their function. Additionally, the presence of the chlorine atom may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy.

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-3-(o-tolylsulfonyl)-1H-indole-2-carbohydrazide
  • 5-chloro-N’-isopropyl-3-(o-tolylsulfonyl)-1H-indole-2-carbohydrazide

Uniqueness

Compared to similar compounds, 5-[(3-chloro-2-methylphenyl)sulfamoyl]-N-ethyl-2-methylbenzamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of both sulfamoyl and benzamide groups allows for versatile chemical modifications, making it a valuable compound for various applications.

Properties

IUPAC Name

5-[(3-chloro-2-methylphenyl)sulfamoyl]-N-ethyl-2-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2O3S/c1-4-19-17(21)14-10-13(9-8-11(14)2)24(22,23)20-16-7-5-6-15(18)12(16)3/h5-10,20H,4H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRNFZMJHFJBPOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=C(C=CC(=C1)S(=O)(=O)NC2=C(C(=CC=C2)Cl)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.